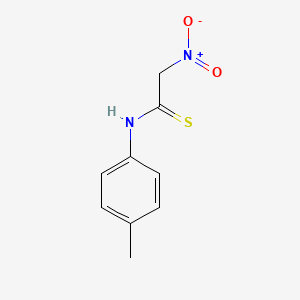
Methyl 2-acetamido-5-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-5-aminobenzoate is an organic compound with a molecular formula of C10H12N2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetamido group at the 2-position and an amino group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-5-aminobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 2-nitrobenzoate, followed by reduction to yield methyl 2-aminobenzoate. The amino group is then acetylated to produce this compound. The reaction conditions typically involve the use of concentrated hydrochloric acid and ethyl acetate as solvents, with tin chloride as a reducing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-acetamido-5-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin chloride in hydrochloric acid is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-5-aminobenzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methyl 2-acetamido-5-aminobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-acetamido-5-aminobenzoate can be compared with other similar compounds, such as:
Methyl 2-acetamido-5-chlorobenzoate: Similar structure but with a chlorine substituent instead of an amino group.
Methyl 2-acetamido-5-bromobenzoate: Contains a bromine substituent at the 5-position.
Methyl 2-acetamido-5-hydroxybenzoate: Features a hydroxyl group at the 5-position.
The presence of different substituents can significantly influence their chemical behavior and biological activity .
Eigenschaften
| 80162-85-2 | |
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl 2-acetamido-5-aminobenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
YVZTZUUOYMPKLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)


![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)



